Triphenyl(2-pyridylsulfanyl)stannane

Description

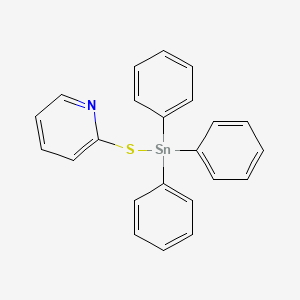

Triphenyl(2-pyridylsulfanyl)stannane is an organotin compound featuring a central tin atom bonded to three phenyl groups and a 2-pyridylsulfanyl substituent. The pyridylsulfanyl group introduces both sulfur and nitrogen heteroatoms, which may enhance its coordination capabilities and reactivity compared to simpler organotin derivatives. Organotin compounds are widely studied for applications in catalysis, material science, and bioactivity, with substituents critically influencing their properties .

Properties

CAS No. |

20637-89-2 |

|---|---|

Molecular Formula |

C23H19NSSn |

Molecular Weight |

460.2 g/mol |

IUPAC Name |

triphenyl(pyridin-2-ylsulfanyl)stannane |

InChI |

InChI=1S/3C6H5.C5H5NS.Sn/c3*1-2-4-6-5-3-1;7-5-3-1-2-4-6-5;/h3*1-5H;1-4H,(H,6,7);/q;;;;+1/p-1 |

InChI Key |

BIEQTCUAVSGELN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=N4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations :

- In contrast, the pyridylsulfanyl group in the target compound may balance steric demand with electronic versatility.

- Electronic Properties : The sulfur atom in the pyridylsulfanyl group (soft base) contrasts with the acetate’s oxygen (hard base), altering ligand-metal interactions. Pyridine’s π-acidity could stabilize metal centers in catalytic applications.

- Crystal Geometry : Triphenylstannane derivatives typically adopt tetrahedral geometry, as seen in ’s compound. The pyridylsulfanyl substituent may introduce slight distortions due to its planar aromatic system.

Stability and Toxicity

- Triphenyltin acetate is highly toxic, with regulatory limits set for acute exposure (e.g., EPA guidelines). Its acetate group may hydrolyze in aqueous environments, releasing toxic Sn³⁺ ions .

- The pyridylsulfanyl group in the target compound could improve stability against hydrolysis due to stronger Sn–S bonding compared to Sn–O in acetates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.